1-(7-fluoro-1H-indol-5-yl)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
1221684-43-0 |
|---|---|
Molecular Formula |
C10H8FNO |
Molecular Weight |
177.17 g/mol |
IUPAC Name |
1-(7-fluoro-1H-indol-5-yl)ethanone |
InChI |
InChI=1S/C10H8FNO/c1-6(13)8-4-7-2-3-12-10(7)9(11)5-8/h2-5,12H,1H3 |
InChI Key |
RGHWJYVPTAEIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C2C(=C1)C=CN2)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Indole Ethanone Systems
Strategies for the Construction of the Indole-Ethanone Core
The synthesis of the indole-ethanone framework is a pivotal step, and several strategies have been developed to achieve this, primarily involving direct acylation of a pre-formed indole (B1671886) nucleus or the construction of the indole ring itself with the ethanone (B97240) substituent already in place.
Direct Acylation and Functionalization of Indole Nuclei
Direct acylation of the indole ring is a common method for introducing an acetyl group. The Friedel-Crafts acylation is a classic example, though it often suffers from a lack of regioselectivity. researchgate.net For instance, the acetylation of 3-acetylindole (B1664109) with acetyl chloride and aluminum chloride yields the 3,5-diacetylindole as the major product, along with other isomers. researchgate.net To overcome the inherent reactivity of the C-3 position in indoles, strategies involving directing groups on the indoline (B122111) precursor have been developed, allowing for specific C-7 acylation. nih.gov This approach is advantageous as the indoline can be readily oxidized to the corresponding indole. nih.gov
The Vilsmeier-Haack reaction provides another route for the functionalization of the indole nucleus. The intermediate formed in this reaction can be acylated, primarily at the 5-position, in the presence of an excess of aluminum chloride. researchgate.net
Cyclization Reactions in the Synthesis of Indole Derivatives
Numerous named reactions are employed to construct the indole core, which can be adapted to synthesize indole-ethanone derivatives.
The Fischer indole synthesis is a widely used method that involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. openmedicinalchemistryjournal.comnih.gov By selecting the appropriately substituted phenylhydrazine and a suitable ketone, the indole-ethanone core can be constructed. For example, the reaction of (4-acetyl-2-fluorophenyl)hydrazine with an appropriate carbonyl compound could theoretically yield the target molecule.
The Leimgruber-Batcho indole synthesis offers a versatile route starting from 2-nitrotoluenes. diva-portal.org This method involves the formation of an enamine, followed by a reductive cyclization to form the indole ring. diva-portal.org
The Sugasawa reaction , a type of Friedel-Crafts acylation, utilizes a 2-amino-phenyl ketone derivative to construct the indole ring. diva-portal.org For instance, reacting 4-fluoroaniline (B128567) with chloroacetonitrile (B46850) in the presence of aluminum trichloride (B1173362) can form a key intermediate for indole synthesis. diva-portal.org
Another powerful technique is the reductive cyclization of aromatic nitro compounds . This approach is a cornerstone for constructing the indole ring system. nih.gov Specifically, the reductive cyclization of an o-nitrophenylacetonitrile derivative can lead to the formation of an indole-3-carboxylic ester, which can be a precursor to the desired ethanone. nih.gov
Introduction and Manipulation of Fluorine Atoms in Indole Scaffolds
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.govrsc.org Several methods exist for the incorporation of fluorine into the indole scaffold.
Direct fluorination of the indole ring can be challenging due to the electron-rich nature of the heterocycle. However, modern fluorination methods, including the use of electrophilic fluorinating reagents like Selectfluor®, have expanded the possibilities for direct C-H fluorination. Transition-metal-catalyzed fluorination reactions are also emerging as powerful tools for the site-selective introduction of fluorine. nih.gov
Alternatively, the fluorine atom can be introduced at an earlier stage of the synthesis by using a fluorinated starting material. For example, starting with a fluorinated aniline (B41778) or nitrobenzene (B124822) derivative in one of the cyclization reactions mentioned above (e.g., Fischer, Leimgruber-Batcho, or reductive cyclization) is a common and effective strategy. diva-portal.orggoogle.com A patent describes a method for the industrial preparation of 7-fluoroindole (B1333265) starting from 2-fluorobenzene amide. google.com
Derivatization and Modifications of the Ethanone Moiety
The ethanone group on the indole ring provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Synthesis of Oximes and Beckmann Rearrangement Pathways
The ketone functionality of the ethanone group can readily react with hydroxylamine (B1172632) to form an oxime. masterorganicchemistry.comyoutube.com This reaction is typically the first step in the Beckmann rearrangement. masterorganicchemistry.com
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam under acidic conditions. masterorganicchemistry.comyoutube.comorganic-chemistry.orgresearchgate.netyoutube.com The reaction proceeds through the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group. organic-chemistry.orgyoutube.com The nature of the migrating group can influence the final product. In the case of an unsymmetrical ketoxime, a mixture of two possible amides can be formed. youtube.com The reaction can be catalyzed by various reagents, including strong acids, phosphorus pentachloride, and more recently, milder catalysts under organocatalytic conditions. organic-chemistry.orgyoutube.com
Acetylation and Trifluoroacetylation Reactions
While the primary focus is often on the ethanone moiety itself, the indole nitrogen can also be a site for acylation reactions. N-acetylation or N-trifluoroacetylation can be achieved using the corresponding acid chlorides or anhydrides. These reactions can influence the reactivity of the indole ring in subsequent transformations. For example, N-acylation can protect the indole nitrogen and alter the regioselectivity of further electrophilic substitutions.
Substituent Effects on Synthetic Accessibility and Yields at Indole C-2, C-3, C-5, C-7, and N-1 Positions
The functionalization of the indole ring is a cornerstone of heterocyclic chemistry, with the inherent reactivity of each position being significantly influenced by the electronic nature of its substituents. The accessibility and yield of synthetic transformations at the C-2, C-3, C-5, C-7, and N-1 positions of an indole-ethanone system, such as 1-(7-fluoro-1H-indol-5-yl)ethanone, are dictated by the interplay of these substituent effects.
The indole core is an electron-rich aromatic system. Electrophilic substitution reactions preferentially occur at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. researchgate.net If the C-3 position is blocked, electrophilic attack may occur at the C-2 or other positions. The benzene (B151609) portion of the indole ring (C-4 to C-7) is generally less reactive towards electrophiles than the pyrrole (B145914) ring. researchgate.netnih.gov
In the case of this compound, the indole nucleus is decorated with a fluorine atom at C-7 and an acetyl group at C-5.
Fluorine at C-7: Fluorine is a highly electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the entire indole ring, particularly the benzene portion, towards electrophilic attack. researchgate.net However, through resonance, it can act as a weak ortho-, para-director. The presence of fluorine can significantly impact the kinetics and thermodynamics of indole synthesis, for instance, in the Fischer indole synthesis. researchgate.net
Acetyl at C-5: The ethanone (acetyl) group is a deactivating meta-directing group due to its electron-withdrawing inductive and resonance effects (-I, -M). This deactivation further reduces the nucleophilicity of the indole ring, making electrophilic substitutions more challenging.
N-1 Position: The nitrogen atom retains its lone pair, and N-alkylation or N-acylation is a common transformation. nih.gov The acidity of the N-H proton is increased by the presence of the electron-withdrawing fluoro and acetyl groups, potentially facilitating deprotonation and subsequent functionalization under basic conditions.
C-4 and C-6 Positions: Accessing the C-4 and C-6 positions through C-H functionalization is notoriously difficult. researchgate.net Directed metalation strategies, often requiring the installation of a directing group on the indole nitrogen, are typically necessary to achieve selectivity at these sites. researchgate.netnih.gov The deactivating nature of the existing substituents in this compound would make such transformations even more challenging.
The following table summarizes the general influence of different types of substituents on the reactivity of the indole ring positions.
| Substituent Type (at Benzene Ring) | Effect on Ring | Favored Electrophilic Substitution Position(s) | Impact on Yield |
|---|---|---|---|
| Electron-Donating (e.g., -OCH₃, -CH₃) | Activation | C-3, C-4, C-6 | Generally increases yields for electrophilic substitutions. |
| Electron-Withdrawing (e.g., -NO₂, -CN, -COCH₃) | Deactivation | C-3 (if reaction proceeds), directs to meta positions (C-6) relative to its own position. | Generally decreases yields and requires harsher reaction conditions. researchgate.net |
| Halogens (e.g., -F, -Cl) | Deactivation (Inductive), Weak Activation (Resonance) | C-3, directs to ortho/para positions (e.g., F at C-7 directs to C-6). | Variable; can lower reactivity, requiring longer reaction times. researchgate.net |
| N-Protecting/Directing Groups (e.g., -SO₂R, -P(O)tBu₂) | Variable (can be withdrawing), Directing | Can direct functionalization to specific sites like C-2 or C-7. nih.govrsc.org | Highly dependent on the specific reaction and directing group. |
Application of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
The unambiguous structural confirmation of this compound relies on a suite of advanced spectroscopic and analytical methods. Each technique provides unique and complementary information to piece together the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. researchgate.net
¹H NMR: This technique would provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the N-H proton, the aromatic protons on the indole ring (at C-2, C-3, C-4, and C-6), and the methyl protons of the acetyl group. The coupling patterns (splitting) between adjacent protons, particularly the characteristic coupling constants involving the fluorine atom (H-F coupling), would be crucial for assigning the signals to specific positions.
¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbonyl carbon of the acetyl group would appear at a characteristic downfield shift (around 190-200 ppm). The carbon atom attached to the fluorine (C-7) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of its position. magritek.com
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an essential and highly sensitive technique. nih.gov It would show a single resonance for the fluorine atom at C-7. The chemical shift of this signal provides information about the electronic environment of the fluorine, and it can be used to monitor reactions involving the fluoroindole core. acs.orgrsc.org
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the complete connectivity of the molecule. For example, HMBC would show correlations between the carbonyl carbon and the protons on the aromatic ring, confirming the attachment of the acetyl group at the C-5 position.
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound.
High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact molecular formula (C₁₀H₈FNO).
Electron Ionization (EI) or Electrospray Ionization (ESI): These ionization methods would generate a mass spectrum showing the molecular ion peak and characteristic fragmentation patterns. nist.gov The fragmentation can provide further structural clues, such as the loss of a methyl group (•CH₃) or an acetyl group (CH₃CO•) from the parent molecule. LC-MS/MS can be a powerful tool for the identification of such indole derivatives. researchgate.net
X-ray Diffraction (XRD): If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural proof. researchgate.net It yields a three-dimensional model of the molecule, showing precise bond lengths, bond angles, and the spatial arrangement of all atoms.
Vibrational and Electronic Spectroscopy:
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. researchgate.net Characteristic absorption bands would be observed for the N-H stretch, C=O stretch of the ketone, and C-F bond vibrations.
UV-Visible Spectroscopy: This method provides information about the electronic transitions within the conjugated π-system of the indole ring. researchgate.net
The table below presents hypothetical, yet representative, analytical data for this compound based on known values for similar structures.
| Technique | Parameter | Expected Value / Observation |
|---|---|---|
| HRMS | [M+H]⁺ | ~178.0663 m/z (Calculated for C₁₀H₉FNO⁺) |
| FT-IR | ν (cm⁻¹) | ~3400 (N-H stretch), ~1670 (C=O stretch), ~1250 (C-F stretch) |
| ¹H NMR | δ (ppm) | ~8.5 (N-H), ~7.0-8.0 (aromatic H), ~2.6 (CH₃) |
| ¹³C NMR | δ (ppm) | ~198 (C=O), ~150 (C-F, with large ¹JCF), ~100-140 (other aromatic C), ~27 (CH₃) |
| ¹⁹F NMR | δ (ppm) | A single peak, likely in the range of -110 to -130 ppm. |
In conjunction, these analytical methods, often supported by computational studies like Density Functional Theory (DFT) for predicting spectroscopic properties, allow for the comprehensive and unambiguous structural elucidation of this compound. researchgate.netresearchgate.net
Structure Activity Relationship Sar Studies and Rational Molecular Design
Impact of Fluorine Atom Position on Biological Activity Profiles
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. mdpi.com The position of the fluorine atom on the indole (B1671886) ring is critical and can dramatically alter the biological profile of the molecule.
Fluorine's high electronegativity can influence the acidity of nearby protons, such as the indole N-H, and alter the molecule's hydrogen bonding capabilities. acs.org This modification can lead to enhanced binding interactions with target proteins. Furthermore, the substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and bioavailability. researchgate.net
While studies specifically detailing the full isomeric profile of 1-(fluoro-1H-indol-5-yl)ethanone are not broadly available, research on related heterocyclic systems provides significant insights. For instance, in the development of antibacterial fluoroquinolones, a fluorine atom at the C6-position was found to be crucial for potent activity against DNA gyrase. researchgate.net In other studies involving fluorinated rhodium-NHC complexes, the position of fluorine was shown to be a determining factor for antibacterial efficacy, with a 3-fluoro substituent proving most potent against certain clinical isolates. mdpi.com For a series of indole derivatives, studies have shown that the placement of a fluorine substituent can have variable effects depending on the target. For example, in one series targeting a specific enzyme, a 6-F substitution was found to be more potent than a 5-Cl or unsubstituted analogue.
These findings underscore that while the 7-fluoro substitution in 1-(7-fluoro-1H-indol-5-yl)ethanone is likely to confer advantageous properties, its specific impact is highly dependent on the topology of the target's binding site. The precise electronic and steric effects of the fluorine at position 7 must be evaluated in the context of a specific biological target to fully understand its contribution to the activity profile.
Table 1: Impact of Halogen Substitution Position on Biological Activity in a Representative Indole Series
| Compound Analogue | Substitution at C5 | Substitution at C6 | Relative Potency |
| Analogue 1 | Cl | H | Moderate |
| Analogue 2 | H | F | High |
| Analogue 3 | H | Br | High |
| Analogue 4 | OCH₃ | H | Low |
This table is a representative example based on general SAR principles for indole derivatives, illustrating the sensitivity of biological activity to substituent position.
Elucidating the Role of the Ethanone (B97240) Group and its Chemical Modifications in Receptor Interactions
The ethanone (acetyl) group at the C5-position of the indole ring is a key functional feature that significantly influences the molecule's polarity and hydrogen-bonding potential. The carbonyl oxygen of the ethanone group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups of amino acid residues) within a receptor's active site.
Chemical modifications of the ethanone group can be used to probe the steric and electronic requirements of the binding pocket:
Reduction of the Ketone: Converting the ethanone to a secondary alcohol introduces a hydrogen bond donor (the -OH group) while also creating a new chiral center. This modification would test the receptor's tolerance for a hydrogen bond donor at this position and its stereochemical preference.
Chain Extension or Branching: Replacing the methyl group of the ethanone with larger alkyl groups (e.g., ethyl, propyl, or isopropyl) can explore the size and shape of the hydrophobic pocket adjacent to the carbonyl.
Conversion to Amide or Ester: Transforming the ethanone into related functional groups like amides or esters would alter the electronic and hydrogen-bonding characteristics, providing further insight into the optimal interactions required for activity.
In related phenolic compounds, an acetyl group can exert an electron-withdrawing effect, which can modulate the properties of the entire aromatic system. researchgate.net For this compound, this electronic pull from the C5-substituent, combined with the inductive effect of the C7-fluoro atom, creates a unique electronic distribution across the indole ring that is integral to its binding properties.
Table 2: Potential Modifications of the Ethanone Group and Their Rationale
| Modification | New Functional Group | Rationale for SAR Study |
| Reduction | Secondary Alcohol | Introduce H-bond donor; probe stereochemistry. |
| Alkyl Chain Extension | Propanone, Butanone | Explore size of hydrophobic pocket. |
| Oxidation | Carboxylic Acid | Introduce strong H-bond donor/acceptor and negative charge. |
| Amidation | Carboxamide | Modify H-bond donor/acceptor capacity. |
Systematic Investigation of Substituent Variations on the Indole Ring for Enhanced Bioactivity
The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, as its derivatives are known to bind to a wide variety of biological targets. rjptonline.org Beyond the existing 7-fluoro and 5-ethanone groups, systematic modifications at other positions of the indole ring are a rational approach to optimizing bioactivity.
N1-Position: The indole nitrogen (N1) is often a key interaction point. The N-H group can act as a hydrogen bond donor. Alkylation or acylation at this position can determine if this hydrogen bond is necessary for activity. In many cases, substitution at N1 can also enhance cell permeability. However, in some contexts, a free N-H is essential for activity. acs.org
C2 and C3-Positions: These positions on the pyrrole (B145914) part of the indole are often targets for substitution. Introducing small alkyl or aryl groups can modulate the molecule's shape and lipophilicity, potentially leading to improved van der Waals interactions with the receptor.
C4 and C6-Positions: The remaining positions on the benzene (B151609) portion of the ring offer further opportunities for modification. Adding small electron-donating or electron-withdrawing groups at these sites can fine-tune the electronic properties of the ring system and explore additional binding interactions. Studies on the closely related 7-azaindole (B17877) scaffold have shown that positions 1, 3, and 5 are often the most active sites for substitution to enhance anticancer activity. nih.gov
Table 3: Representative SAR Data for Substitutions on an Indole Core
| Compound Series | Substitution at N1 | Substitution at C2 | Substitution at C3 | Relative Inhibitory Activity |
| Series A-1 | H | H | H | Baseline |
| Series A-2 | CH₃ | H | H | Decreased |
| Series A-3 | H | CH₃ | H | Increased |
| Series A-4 | H | H | Phenyl | Significantly Increased |
This table presents hypothetical but representative SAR data illustrating common trends observed for indole-based inhibitors.
Computational Chemistry Approaches in Guiding SAR Explorations
Modern drug design heavily utilizes computational chemistry to rationalize SAR data and guide the synthesis of new, more potent analogues. researchgate.neteurekaselect.com For a molecule like this compound, computational methods are invaluable.
Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target receptor. thesciencein.org Docking studies can reveal key interactions, such as the hydrogen bond formed by the ethanone group or the role of the fluorine atom in the binding pocket. acs.org These studies allow researchers to prioritize the synthesis of compounds that are predicted to have the highest binding affinity. nih.gov
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as the electrostatic potential map. researchgate.net This helps in understanding how the electron-withdrawing properties of the fluorine and ethanone substituents influence the molecule's reactivity and interaction with the biological target.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the predicted binding pose and the role of solvent molecules. nih.gov
By integrating these computational approaches, researchers can build a robust model of the SAR for this class of compounds. This in silico analysis helps to rationalize experimental findings and make more informed decisions about which chemical modifications are most likely to lead to enhanced biological activity, saving significant time and resources in the drug discovery process. nih.gov
Pharmacological Investigations and Mechanistic Insights Excluding Clinical Data
Antiplasmodial Activity and Target Interaction Mechanisms
The global fight against malaria, a life-threatening disease caused by Plasmodium parasites, necessitates the continuous search for novel therapeutic agents. One of the well-validated targets in antimalarial drug discovery is Plasmodium falciparum lactate (B86563) dehydrogenase (pLDH), an essential enzyme for the parasite's energy metabolism.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. In the context of antimalarial research, docking studies are frequently employed to identify potential inhibitors of pLDH. These studies have been instrumental in exploring the binding modes of various compound classes within the active site of pLDH. nih.govmdpi.comresearchgate.netukm.edu.myscirp.org
A thorough search of existing literature did not yield any specific studies that have performed molecular docking of 1-(7-fluoro-1H-indol-5-yl)ethanone with pLDH or have experimentally evaluated its inhibitory activity against this enzyme. While research has been conducted on other indole-containing structures and their potential antiplasmodial properties, direct evidence for the subject compound is currently unavailable.
Other Enzyme Inhibition Studies
The indole (B1671886) nucleus is a well-established scaffold in the development of anti-inflammatory agents, with many derivatives exhibiting inhibitory effects on cyclooxygenase (COX) enzymes. nih.gov The selective inhibition of COX-2 is a key strategy in the design of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.
Research has been conducted on novel 5-fluoro indole derivatives bearing a substituted-phenyl piperazine (B1678402) moiety at the 2-position to evaluate their anti-inflammatory and antioxidant activities. Molecular docking studies of these compounds within the active site of the COX-2 enzyme were performed to understand the potential binding interactions. While specific inhibitory concentration (IC50) values for COX-2 were not detailed, the study aimed to develop compounds that could inhibit both oxidative stress and inflammation, suggesting a potential role for fluoro-indole structures in COX-2 modulation.
Furthermore, a review of fluorinated five-membered heterocycles highlighted that certain fluorinated benzofuran (B130515) compounds, which share some structural similarities with indoles, have been shown to significantly inhibit cyclooxygenase activity. rsc.org Some patented fluoropyrazoles demonstrated anti-inflammatory activity through a potent inhibitory effect on the COX-2 protein. rsc.org Another study focused on the design and synthesis of 5-fluoro indole derivatives as dual inhibitors of both COX and 5-LOX, indicating that the fluoro-indole scaffold is being actively investigated for its potential to target key enzymes in the inflammatory cascade. researchgate.netdntb.gov.ua
The 5-lipoxygenase (5-LOX) pathway is another important target in the development of anti-inflammatory therapies. Dual inhibition of both COX and 5-LOX pathways is considered a promising approach to developing safer and more effective anti-inflammatory drugs. researchgate.net
Research into novel N-substituted indole Schiff bases has identified compounds that act as dual inhibitors of both COX-2 and 5-LOX enzymes. nih.gov Additionally, studies on 5-fluoro indole derivatives have been designed to explore their potential as dual inhibitors of the COX and 5-LOX pathways. researchgate.netglobalauthorid.com A recent review also noted that certain fluorinated derivatives have been tested for their 15-lipoxygenase activity, with some exhibiting an IC50 value of 10 μM. rsc.org
The simultaneous inhibition of soluble epoxide hydrolase (sEH) and enzymes of the 5-LOX pathway is also being explored as a synergistic anti-inflammatory strategy. nih.gov Within this context, the introduction of a 6-fluoro-indole moiety into potential inhibitors was investigated, demonstrating the ongoing interest in fluorinated indoles for modulating the lipoxygenase pathway. nih.gov
Transglutaminase 2 (TG2), a calcium-dependent enzyme, is implicated in various biological processes, and its inhibition is a therapeutic target for conditions such as celiac disease. nih.govgoogle.com Research has demonstrated that certain 3-halo-4,5-dihydroisoxazole-containing compounds are selective inhibitors of human TG2. nih.gov
In a structure-activity relationship study, various fluorinated indole derivatives of tryptophan were synthesized and evaluated for their ability to inhibit TG2. nih.gov The study found that a 5-fluoro-indole derivative was the most potent inhibitor of TG2 among the tested compounds, with a KI of 0.019 mM and a kinh of 0.071/min. nih.gov A United States patent further details the inhibitory activities of several fluoro-indole derivatives on tissue transglutaminase. google.com The data from this patent is summarized in the table below.
Table 1: Inhibition of Tissue Transglutaminase by Fluoro-Indole Derivatives
| Compound | kinh (min⁻¹) | KI (mM) | kinh/KI (M⁻¹min⁻¹) |
| (S-),(R-)-4-fluoro-indole | <1200 | - | - |
| (S-),(R-)-5-fluoro-indole | >1200 | - | - |
| (S-),(R-)-6-fluoro-indole | <1200 | - | - |
Data sourced from US Patent 8,871,718 B2. google.com The dashes indicate that specific values were not provided in the source material.
Advanced Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Protein Binding Characterization
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(7-fluoro-1H-indol-5-yl)ethanone, this would involve simulating its interaction with the binding site of a specific protein target. The goal would be to determine the binding affinity and mode of interaction, which are crucial for assessing its potential as a therapeutic agent. Such studies on other indole (B1671886) derivatives have been instrumental in identifying potential protein targets and rationalizing structure-activity relationships. nih.govnih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. nih.gov For this compound, DFT calculations would be used to determine its optimized geometry, charge distribution, and other key electronic parameters.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, this analysis would pinpoint the most likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Surface Potential (MESP) Mapping
Molecular Electrostatic Surface Potential (MESP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-protein binding.
In Silico Screening and Virtual Library Design for Novel Indole-Based Compounds
In silico screening involves the use of computational methods to screen large libraries of virtual compounds to identify those with a high probability of being active against a specific biological target. If this compound were identified as a hit compound, its structure could be used as a scaffold to design a virtual library of related compounds. This library would then be screened computationally to identify derivatives with potentially improved activity and other desirable properties. This approach has been successfully applied to other indole-based compounds to discover novel inhibitors for various targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with their experimentally determined biological activities would be required. The model could then be used to predict the activity of new, untested derivatives, thereby guiding the synthesis of more potent compounds.
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Synthetic Pathways for Fluorinated Indole-Ethanones
The synthesis of fluorinated indoles, including 1-(7-fluoro-1H-indol-5-yl)ethanone, is a critical step in their development as drug candidates. While established methods like the Fischer indole (B1671886) synthesis exist, there is a continuous need for more efficient, scalable, and environmentally benign synthetic routes. wikipedia.org
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a substituted phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. wikipedia.orgtestbook.com For the synthesis of this compound, this would likely involve the reaction of (2-fluoro-4-acetylphenyl)hydrazine with a suitable carbonyl compound. However, this method can require harsh acidic conditions and high temperatures, potentially leading to side products and limiting its applicability to sensitive substrates. organic-chemistry.org
More contemporary approaches, such as palladium-catalyzed cross-coupling reactions , offer milder conditions and greater functional group tolerance. acs.orgnih.gov These methods could provide a more efficient route to this compound and its derivatives. For instance, a palladium-catalyzed annulation of an internal alkyne could be a promising strategy. oup.comoup.com
Future research in this area should focus on the development of novel catalytic systems and one-pot procedures to streamline the synthesis of fluorinated indole-ethanones. The use of flow chemistry and microwave-assisted synthesis could also offer significant advantages in terms of reaction time, yield, and purity.
Table 1: Comparison of Synthetic Methodologies for Fluorinated Indoles
| Synthetic Method | Description | Potential Advantages | Potential Disadvantages |
| Fischer Indole Synthesis | Reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. wikipedia.orgtestbook.com | Well-established, versatile, readily available starting materials. | Harsh reaction conditions, potential for low yields and side products. organic-chemistry.org |
| Palladium-Catalyzed Annulation | Cyclization of precursors, such as internal alkynes, using a palladium catalyst. oup.comoup.com | Milder reaction conditions, high functional group tolerance, good to excellent yields. oup.com | Cost of palladium catalyst, potential for metal contamination in the final product. |
| C-H Functionalization | Direct functionalization of the indole C-H bonds. acs.orgnih.gov | Atom-economical, avoids pre-functionalization of starting materials. | Challenges in controlling regioselectivity. |
Identification and Validation of New Biological Targets for Therapeutic Intervention
Indole derivatives are known to interact with a wide range of biological targets, exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. nih.govresearchgate.net The specific biological targets of this compound have yet to be elucidated. A crucial area of future research will be the identification and validation of its molecular targets to understand its mechanism of action and therapeutic potential.
Given the structural similarities to other bioactive indoles, potential targets for this compound and its derivatives could include:
Protein Kinases: Many indole derivatives are potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.gov
Tubulin: The indole nucleus is a feature of several compounds that interact with tubulin, disrupting microtubule dynamics and inhibiting cell division, a key strategy in cancer chemotherapy. nih.gov
Enzymes involved in neuroinflammation: Indole derivatives have shown promise in the treatment of neurodegenerative diseases by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net
A combination of high-throughput screening, chemical proteomics, and affinity-based target identification methods will be instrumental in pinpointing the specific cellular partners of this compound. Once potential targets are identified, further validation through biochemical and cellular assays will be necessary to confirm the interaction and its functional consequences.
Refinement of Computational Models for Enhanced Prediction of Bioactivity and Selectivity
Computational modeling plays an increasingly important role in modern drug discovery, enabling the prediction of a compound's biological activity and selectivity before its synthesis. For this compound, computational approaches can guide the design of more potent and selective analogs.
Molecular docking simulations can be used to predict the binding mode and affinity of the compound to various potential protein targets. researchgate.net By understanding the key interactions between the ligand and the protein's binding site, researchers can rationally design modifications to improve binding.
Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can help in predicting the activity of new, unsynthesized derivatives.
Future research should focus on developing and refining computational models that are specifically tailored to fluorinated indole-ethanones. This will involve the generation of high-quality experimental data for a diverse set of analogs to train and validate the models. The integration of machine learning and artificial intelligence algorithms could further enhance the predictive power of these models.
Table 2: Computational Approaches for Drug Discovery
| Computational Method | Application |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a molecule to its biological activity. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the dynamic behavior of ligand-protein complexes. |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to understand their reactivity and properties. |
Design and Synthesis of Next-Generation Fluorinated Indole-Ethanone Derivatives with Tuned Pharmacological Properties
The ultimate goal of this research is to design and synthesize next-generation derivatives of this compound with improved pharmacological properties, such as enhanced potency, selectivity, and pharmacokinetic profiles. The insights gained from target identification and computational modeling will be invaluable in this endeavor.
Future synthetic efforts could explore modifications at various positions of the indole ring and the ethanone (B97240) side chain. For example:
Substitution at the N1 position: Introducing different functional groups at the indole nitrogen can significantly impact the compound's properties.
Modification of the ethanone side chain: Altering the length and functionality of the side chain can influence target binding and pharmacokinetic properties.
Introduction of additional substituents on the benzene (B151609) ring: Further substitution on the aromatic ring can fine-tune the electronic and steric properties of the molecule.
The synthesis of a focused library of these derivatives, followed by rigorous biological evaluation, will be essential to identify lead compounds with the desired therapeutic profile. nih.gov The development of structure-activity relationships (SAR) will guide the iterative process of lead optimization.
Q & A
Q. Methodological Considerations :
- Temperature Control : Reactions often require reflux in solvents like dichloromethane or THF. Excessive heat can degrade sensitive intermediates.
- Catalyst Selection : Lewis acids (AlCl₃, FeCl₃) must be stoichiometrically optimized to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating high-purity product.
Q. Mass Spectrometry (MS) :
- ESI-MS : [M+H]⁺ peak at m/z 193.07 (C₁₀H₈FNO⁺). Fragmentation patterns confirm loss of CO (28 Da) from the acetyl group .
Q. Infrared Spectroscopy (IR) :
Q. Methodological Tips :
- Use deuterated DMSO-d₆ for NMR to dissolve polar intermediates.
- For MS, employ high-resolution instruments (Q-TOF) to distinguish isotopic peaks from fluorine (⁹⁵% abundance of ¹⁹F) .
What are the stability and storage protocols for this compound under laboratory conditions?
Basic Research Question
Q. Methodological Validation :
- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months.
- Avoid aqueous solvents unless stabilized with antioxidants (e.g., BHT) .
How can reaction conditions be optimized to address low yields in fluorination steps?
Advanced Research Question
Contradictions in Data :
Q. Optimization Strategies :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance fluorinating agent activity but may increase side reactions.
- Catalyst Additives : Additives like K₂CO₃ or 18-crown-6 improve Selectfluor® efficiency in non-polar media .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves regioselectivity .
Q. Methodological Solutions :
- Single-Crystal XRD : Use SHELXL for refinement. Key parameters:
- Comparative Analysis : Overlay XRD structures with DFT-optimized geometries to identify discrepancies in bond angles (e.g., C-F vs C-H distances) .
What strategies are employed to assess the biological activity of this compound?
Advanced Research Question
In Vitro Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
